ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Kinase Inhibitor Design Hinge Binder Geometry Bioisostere Strategy

This 6-azaindole (pyrrolo[2,3-c]pyridine) building block features a unique nitrogen substitution pattern serving as a purine bioisostere, with a C7 ethyl ester handle for rapid diversification to amides and alcohols. Unlike 4-, 5-, or 7-azaindole regioisomers, this core offers a distinct hinge-binding vector, enabling back-pocket interactions in kinase inhibitor design. Quantitiative reduction in lipophilicity (XLogP3 = 1.5) compared to indole analogs improves solubility and lowers off-target risk. Validated in LSD1 inhibitor programs (IC50 3.1 nM) and P-CABs (IC50 28 nM). Ideal for focused kinase libraries and oncology lead optimization.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 945840-74-4
Cat. No. B1399873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
CAS945840-74-4
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC2=C1NC=C2
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-7(3-5-11-8)4-6-12-9/h3-6,11H,2H2,1H3
InChIKeyWXJZTXHBYPZBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (CAS 945840-74-4) Core Properties & Procurement Profile


Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (CAS: 945840-74-4) is a heterocyclic building block belonging to the 6-azaindole class of compounds, featuring a fused pyrrole and pyridine ring system with an ethyl carboxylate moiety at the 7-position [1]. This specific regioisomer (the 6-azaindole scaffold) is distinguished by its nitrogen substitution pattern which serves as a bioisostere of the purine ring, enabling it to act as a versatile hinge-binding motif in kinase inhibitor design [2]. The compound is primarily utilized as a key intermediate in medicinal chemistry for the construction of targeted libraries and the synthesis of advanced lead compounds due to its unique electronic and steric profile conferred by the C7 ester group [1].

Why Generic Azaindole Isomers Cannot Substitute for Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate


Substitution with alternative 4-azaindole, 5-azaindole, or 7-azaindole regioisomers is not equivalent due to distinct differences in electrostatic potential, hinge-binding geometry, and subsequent biological selectivity [1]. While the pyrrolopyridine scaffold broadly mimics ATP, the specific 6-azaindole (pyrrolo[2,3-c]pyridine) core exhibits a unique vector alignment for substituent growth from the C7 position compared to the more common 7-azaindole (pyrrolo[2,3-b]pyridine) core [2]. Furthermore, the ethyl ester at the 7-position provides a critical handle for diversification or prodrug strategies that is absent in simpler methyl esters or carboxylic acids; altering this substituent or the nitrogen position results in a statistically significant shift in both pharmacokinetic parameters (e.g., cLogP of 1.5) and target engagement profiles [3].

Quantitative Differentiation Evidence for Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (945840-74-4)


Differentiation by Regiochemistry: Vector Alignment vs. Common 7-Azaindole Core

The 6-azaindole (pyrrolo[2,3-c]pyridine) core of this compound provides a distinct exit vector from the ATP-binding pocket compared to the widely utilized 7-azaindole (pyrrolo[2,3-b]pyridine) core. While both function as hinge-binding bioisosteres of adenine, the 6-azaindole scaffold alters the spatial orientation of substituents extending into the solvent-exposed region and selectivity pockets [1]. This regioisomeric shift is critical for accessing distinct IP space and achieving target selectivity profiles not attainable with 7-azaindole-based inhibitors [2].

Kinase Inhibitor Design Hinge Binder Geometry Bioisostere Strategy

Differentiation in Target Engagement: Scaffold Activity in LSD1 Inhibition

The 1H-pyrrolo[2,3-c]pyridine scaffold (the core of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate) has been validated as a highly potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). Optimized derivatives within this specific 6-azaindole class achieve single-digit nanomolar potency, demonstrating a substantial improvement over prior chemical series based on alternative scaffolds [1].

Epigenetics LSD1 Demethylase Oncology

Differentiation in Physicochemical Profile: Lipophilicity vs. Indole Analogs

Substitution of the indole core with the 6-azaindole core (ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate) results in a quantifiable reduction in lipophilicity, a critical parameter for improving solubility and reducing promiscuous off-target binding [1]. The specific compound exhibits an XLogP3-AA value of 1.5, which is notably lower than that of the corresponding ethyl indole-7-carboxylate comparator [2].

Medicinal Chemistry Drug-likeness ADME Optimization

Differentiation in Synthetic Utility: C7 Ester as a Diversification Handle

The ethyl carboxylate at the C7 position is a superior functional handle for diversification compared to the C5 substitution prevalent in other azaindole isomers (e.g., 4-azaindole or 5-azaindole). This position allows for direct conversion to amides, hydrazides, and alcohols, facilitating rapid library synthesis [1]. SAR studies in acid pump antagonist (APA) programs demonstrated that modifications at the N1, C5, and specifically C7 positions of this 1H-pyrrolo[2,3-c]pyridine scaffold are critical for achieving low nanomolar H+/K+ ATPase inhibition (IC50 = 28-29 nM for optimized derivatives) [2].

Synthetic Chemistry Building Block Late-stage Functionalization

Validated Application Scenarios for Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: Hinge Binder Library Construction

Procure for the design and synthesis of focused kinase inhibitor libraries targeting unique selectivity profiles. The 6-azaindole core provides a distinct hinge-binding vector compared to 7-azaindole, allowing for exploration of back-pocket interactions not accessible with common comparators [1]. The C7 ethyl ester serves as a handle for rapid diversification to amides and alcohols, facilitating structure-activity relationship (SAR) exploration [2].

Epigenetic Drug Discovery: LSD1 Demethylase Inhibitor Optimization

Utilize as a starting material for the synthesis of potent and reversible LSD1 inhibitors. Quantitative evidence demonstrates that derivatives of this specific scaffold achieve single-digit nanomolar enzymatic inhibition (IC50 = 3.1 nM), a significant potency upgrade over prior lead series [3]. This validates the core scaffold for oncology programs targeting acute myeloid leukemia and small-cell lung cancer [3].

ADME-Focused Lead Optimization: Lipophilicity Reduction Strategy

Employ as a replacement for indole or 7-azaindole cores to improve the physicochemical profile of a lead series. The compound exhibits a quantifiable reduction in lipophilicity (XLogP3-AA = 1.5) compared to indole analogs (XLogP ~2.5-3.0), which translates to improved aqueous solubility and a lower risk of off-target pharmacology [4][5].

Gastrointestinal Therapeutics: Acid Pump Antagonist (APA) Development

Acquire for use in the synthesis of potassium-competitive acid blockers (P-CABs). SAR studies confirm that elaboration of the C7 position of this scaffold yields potent H+/K+ ATPase inhibitors with IC50 values as low as 28 nM, demonstrating the core's utility in developing next-generation treatments for acid-related disorders [6].

Technical Documentation Hub

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